N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
説明
N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a structurally complex molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring system. Key functional groups include:
- Sulfanyl linkage: Connects the quinazolinone moiety to the acetamide group .
- 4-Fluorophenyl acetamide: A common pharmacophore in medicinal chemistry, contributing to metabolic stability and target affinity .
The compound’s synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, nucleophilic substitution, and S-alkylation, as inferred from analogous pathways in triazole and quinazoline derivatives .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30FN5O5S/c36-25-10-12-26(13-11-25)37-32(42)21-47-35-38-29-19-31-30(45-22-46-31)18-28(29)34(44)41(35)20-23-6-8-24(9-7-23)33(43)40-16-14-39(15-17-40)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2,(H,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXRCOXFKKKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NC7=CC=C(C=C7)F)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include fluorophenyl derivatives, piperazine, and quinazoline-based compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield .
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to changes in its chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases
Industry: It is utilized in the production of specialized materials and chemicals with unique properties
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects .
類似化合物との比較
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
Key Findings :
- Anti-exudative activity in triazole-thioacetamide derivatives (e.g., ) suggests the target compound’s sulfanyl-acetamide group may confer similar efficacy.
Critical Analysis of Divergent Evidence
- Tautomerism: highlights tautomeric equilibria in triazole-thione derivatives (e.g., compounds [7–9]), which could influence reactivity. However, the target compound’s rigid dioxolo-quinazolinone core likely prevents such tautomerism, favoring stability .
生物活性
N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a quinazoline core modified with a piperazine moiety and a fluorophenyl group. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives with piperazine groups have been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. The presence of the quinazoline structure may contribute to anticancer activity by targeting poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
1. Anticancer Activity
Studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For example, compounds structurally related to N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide have shown efficacy against various cancer cell lines, including those resistant to conventional therapies.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SW620 (colorectal) | 0.01 | PARP inhibition |
| Compound B | MCF7 (breast) | 0.05 | DNA damage response modulation |
| N-(4-fluorophenyl)-2... | A549 (lung) | TBD | TBD |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For instance, it may inhibit MAO-A and MAO-B, which are implicated in neurodegenerative diseases.
| Enzyme Target | IC50 (µM) | Selectivity Index |
|---|---|---|
| MAO-A | TBD | TBD |
| MAO-B | TBD | TBD |
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar quinazoline derivatives in vitro and in vivo. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, demonstrating a favorable therapeutic index.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds related to N-(4-fluorophenyl)-2... against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate neuronal damage via antioxidant mechanisms.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of N-(4-fluorophenyl)-2... is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in animal models.
Key Findings:
- Absorption: Rapid absorption with peak plasma concentrations reached within 1 hour.
- Metabolism: Primarily metabolized by liver enzymes.
- Excretion: Excreted mainly via urine.
Toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal cytotoxic effects on healthy cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
